2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(Ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 863411-08-9) is an acetamide derivative characterized by an ethylamino group (-NHCH₂CH₃) attached to the acetamide backbone and a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug-like properties . Its molecular formula is C₁₁H₁₂F₃N₂O, with a molecular weight of 254.22 g/mol. This compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by its inclusion in synthetic catalogs .
Properties
IUPAC Name |
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-15-7-10(17)16-9-6-4-3-5-8(9)11(12,13)14/h3-6,15H,2,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXIBWNSNANKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the ethylamino group may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bioactivity
- TRK Inhibition: Analogues like 2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide () exhibit potent tropomyosin receptor kinase (TRK) inhibition, suggesting the target compound may share similar applications in oncology .
- Pesticidal Activity : Chlorinated derivatives (e.g., 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide ) are used as herbicides, highlighting the role of halogen substituents in agrochemical design .
Physicochemical Properties
Biological Activity
2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an ethylamino group and a trifluoromethyl-substituted phenyl ring. These structural features contribute to its unique chemical properties, potentially enhancing its lipophilicity and bioavailability.
| Property | Details |
|---|---|
| Molecular Formula | C11H12F3N2O |
| Molecular Weight | 248.22 g/mol |
| Functional Groups | Ethylamino, trifluoromethyl |
| Solubility | Enhanced solubility due to trifluoromethyl group |
The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the ethylamino group may influence overall activity. This compound has been studied for its potential effects on metabolic pathways and cellular signaling.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Enzyme Modulation : It may modulate the activity of specific enzymes involved in metabolic processes.
- Receptor Binding : The compound has shown potential in binding to various receptors, influencing cellular responses.
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, particularly in animal models.
Case Studies
-
Anticonvulsant Activity Assessment :
- A study evaluated various derivatives of this compound for their anticonvulsant effects using the maximal electroshock (MES) test in mice. Results indicated that several derivatives showed significant protective effects against seizures, suggesting a potential therapeutic application in epilepsy management .
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Proteomics Research :
- In proteomics studies, the compound was found to interact with proteins involved in critical metabolic pathways. This interaction is essential for understanding its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To highlight the unique aspects of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl group on phenyl | Limited activity compared to derivatives |
| 2-(morpholino)-N-[2-(trifluoromethyl)phenyl]acetamide | Morpholino instead of ethylamino | Different pharmacological profile |
| 2-(isopropylamino)-N-[2-(trifluoromethyl)phenyl]acetamide | Isopropyl instead of ethyl | Variations in activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
